molecular formula C16H23FN2O2 B1452471 Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate CAS No. 188975-15-7

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B1452471
CAS No.: 188975-15-7
M. Wt: 294.36 g/mol
InChI Key: JYTFREFXHAFMQV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate (CAS Number: 188975-15-7) is a compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C16H23FN2O2
  • Molecular Weight : 294.36 g/mol
  • Functional Groups : Contains a piperidine ring, an amino group, and a fluorinated aromatic moiety.

The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the Fluorinated Aromatic Amine : Nucleophilic substitution reactions are employed to attach the fluorinated aromatic group.
  • Carboxylation : The tert-butyl carboxylate is introduced through a reaction with tert-butyl chloride in the presence of a base.

Research indicates that this compound may act through various mechanisms, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression.
  • Protein-Ligand Interactions : The compound's structure allows it to interact with proteins, potentially modulating their activity.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of piperidine compounds, similar to this compound, exhibited significant inhibition against monoacylglycerol lipase (MAGL), an enzyme implicated in cannabinoid metabolism. The most potent derivatives showed IC50 values in the low nanomolar range, indicating strong inhibitory activity .
  • Antiproliferative Effects : Research has shown that piperidine derivatives can significantly inhibit cell growth in various cancer cell lines. For instance, compounds with structural similarities displayed IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .
  • Neuropharmacological Potential : The compound's structural features suggest potential affinity for serotoninergic and dopaminergic receptors, which could lead to applications in treating psychiatric disorders. One study highlighted that modifications to similar piperidine structures resulted in compounds with favorable receptor binding profiles and reduced side effects compared to traditional antipsychotics .

Applications

The biological activity of this compound opens avenues for various applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic enzymes or receptors involved in neurological disorders.
  • Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in synthesizing more complex pharmaceutical agents.
  • Research Tool : Useful in studying enzyme kinetics and protein interactions due to its ability to modulate biological pathways.

Summary Table of Biological Activity

Activity TypeDescriptionReference
Enzyme InhibitionSignificant inhibition of MAGL with low nanomolar IC50 values
Antiproliferative EffectsInhibits growth in various cancer cell lines (IC50 range: 7.9 - 92 µM)
Neuropharmacological EffectsPotential affinity for serotonin and dopamine receptors

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTFREFXHAFMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3,6-dihydro-4-[4-amino-2-fluorophenyl]-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester (EXAMPLE 20, Step 3, 11.44 g) and 10% palladium-on-carbon (4 g) in methanol (400 mL) in four Parr bottles is shaken on the Parr apparatus under a hydrogen atmosphere at 40 psi for two hours, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the 4-[4-amino-2-fluorophenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester intermediate. A mixture of this intermediate (11.17 g) and sodium bicarbonate (6.57 g) in dry tetrahydrofuran (390 mL) is treated with benzyl chloroformate (5.86 mL), and the resulting mixture is stirred at ambient temperature for 15 hours and washed with water (200 mL). The aqueous phase is extracted with methylene chloride (150 mL), and the combined organic phase is washed with saline (50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product which is chromatographed on silica gel (70-230 mesh, 800 g), eluting with a gradient of ethyl acetate/hexane (15/85-25/75). Pooling and concentration of those fractions with an Rf=0.38 by TLC (ethyl acetate/hexane, 25/75) gives the title compound, mp 96-98° C.
Name
3,6-dihydro-4-[4-amino-2-fluorophenyl]-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester
Quantity
11.44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(2-fluoro-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (A27) (0.391 g, 1.20 mmol) in EtOAc (10 mL) was added 10% Pd/C (0.118 g) in EtOAc (1 mL) and the resulting suspension was stirred at 30° C. under a hydrogen atmosphere for 16 hours. The resulting mixture was filtered through Celite and the filtrate concentrated under reduced pressure to give the title compound A28 (0.339 g, 96%); 1H NMR (400 MHz, CDCl3) δ 6.94 (dd, J=8.3 Hz, 1H), 6.41 (dd, J=8.2, 2.4 Hz, 1H), 6.36 (dd, J=12.1, 2.3 Hz, 1H), 4.21 (brs, 2H), 3.65 (s, 2H), 2.84 (m, 3H), 1.75 (bd, J=13.3 Hz, 2H), 1.47 (s, 9H).
Quantity
0.391 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.118 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
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Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
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Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

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